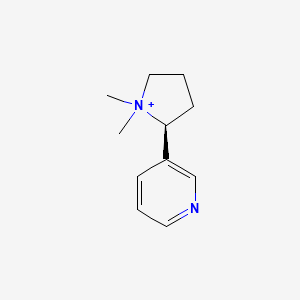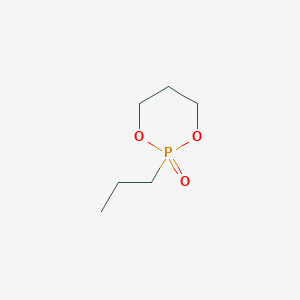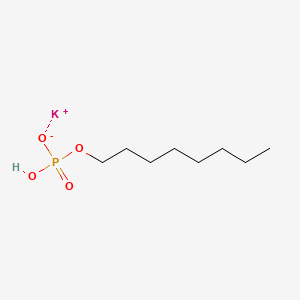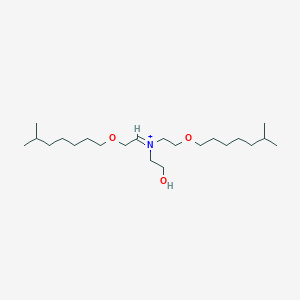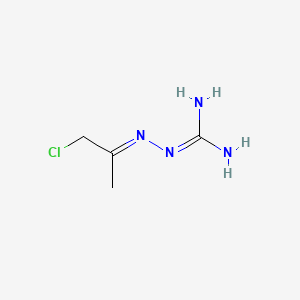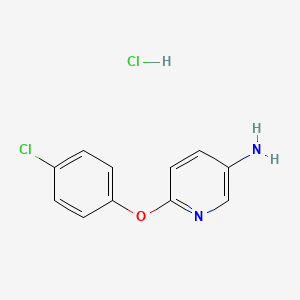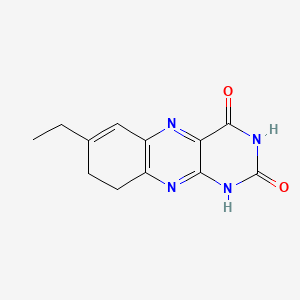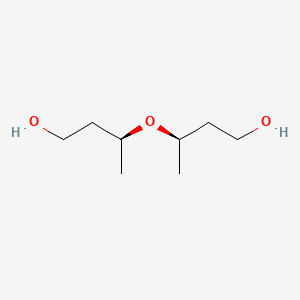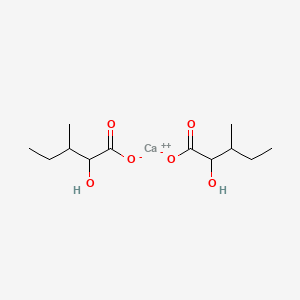
Calcium 2-hydroxy-3-methylvalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2-hydroxy-3-methylvalerate is an organic compound with the molecular formula C12H22CaO6. It is a calcium salt of 2-hydroxy-3-methylvaleric acid, which is derived from the metabolism of branched-chain amino acids such as isoleucine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium 2-hydroxy-3-methylvalerate typically involves the reaction of 2-hydroxy-3-methylvaleric acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2-hydroxy-3-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Calcium 2-hydroxy-3-methylvalerate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of branched-chain amino acids.
Medicine: It has potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other materials
Mécanisme D'action
The mechanism of action of calcium 2-hydroxy-3-methylvalerate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites. The compound also plays a role in calcium signaling pathways, which are crucial for various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methylvaleric acid: A precursor in the synthesis of calcium 2-hydroxy-3-methylvalerate.
2-Methyl-3-hydroxyvaleric acid: Another branched-chain fatty acid with similar properties.
Uniqueness
This compound is unique due to its calcium salt form, which enhances its solubility and bioavailability compared to its parent acid. This makes it more suitable for various applications in medicine and industry .
Propriétés
Numéro CAS |
93778-32-6 |
|---|---|
Formule moléculaire |
C12H22CaO6 |
Poids moléculaire |
302.38 g/mol |
Nom IUPAC |
calcium;2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
LISYOSJUJNUSPU-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


